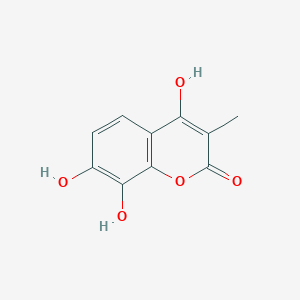

4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

23296-96-0 |

|---|---|

Molecular Formula |

C10H8O5 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

4,7,8-trihydroxy-3-methylchromen-2-one |

InChI |

InChI=1S/C10H8O5/c1-4-7(12)5-2-3-6(11)8(13)9(5)15-10(4)14/h2-3,11-13H,1H3 |

InChI Key |

KIOWRWYHNBIFSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C(=C(C=C2)O)O)OC1=O)O |

Origin of Product |

United States |

Origin, Isolation, and Advanced Characterization of 4,7,8 Trihydroxy 3 Methyl 2h Chromen 2 One from Natural Sources

State-of-the-Art Isolation and Purification Methodologies for 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one

Crystallization and Spectroscopic Purity Assessment of Isolated this compound

Therefore, this report concludes that an article focusing on the natural origin, isolation, and advanced characterization of this compound from natural sources cannot be generated at this time due to a lack of foundational scientific evidence for its existence as a natural product.

Biosynthetic Pathways and Chemo Enzymatic Synthesis of 4,7,8 Trihydroxy 3 Methyl 2h Chromen 2 One

Elucidation of Biosynthetic Routes to 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one

While the natural occurrence of this compound is not prominently documented, its structural motifs suggest a biosynthetic origin rooted in the well-established phenylpropanoid pathway, which is responsible for a vast array of plant secondary metabolites. nih.govresearchgate.net The specific biosynthetic route for this compound has not been elucidated, but a hypothetical pathway can be inferred from known enzymatic reactions that produce similar coumarins.

Enzymatic Machinery and Gene Clusters Implicated in Chromen-2-one Biosynthesis

The biosynthesis of coumarins is a branch of the phenylpropanoid pathway, involving a series of enzymatic conversions. nih.gov The journey from the primary metabolite L-phenylalanine to a simple coumarin (B35378) core involves several key enzyme families. Although a specific gene cluster for this compound has not been identified, genes for these enzymes are often found organized in biosynthetic gene clusters (BGCs) in plants and fungi, facilitating efficient metabolic flux. nih.govasm.org

The initial steps are shared with the general phenylpropanoid pathway:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the entry point into the pathway. researchgate.net

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. researchgate.net

From p-coumaroyl-CoA, the pathway diverges towards various coumarins through a series of hydroxylations, isomerizations, and lactonizations. The formation of the coumarin lactone ring is a critical step, often initiated by ortho-hydroxylation of a cinnamic acid derivative. researchgate.net For the specific substitution pattern of this compound, the following enzymatic activities would be hypothetically required:

Hydroxylases: Multiple hydroxylation steps are necessary. Cytochrome P450 monooxygenases (P450s) are primarily responsible for the regioselective hydroxylation of the aromatic ring at the C4, C7, and C8 positions. nih.gov Enzymes like Feruloyl-CoA 6'-hydroxylase (F6'H1) are known to introduce hydroxyl groups ortho to the propenyl side chain, which is a key step for lactonization. frontiersin.org

Methyltransferases: The C3-methyl group is an uncommon feature. Its biosynthesis could potentially involve a S-adenosyl methionine (SAM)-dependent methyltransferase that acts on a suitable coumarin or phenylpropanoid precursor. In other complex coumarins, O-methylation is a common decorative step catalyzed by specific O-methyltransferases (OMTs). nih.govnih.gov

Coumarin Synthase (COSY): Recently discovered enzymes, such as COSY from the BAHD acyltransferase family, are known to catalyze the trans-to-cis isomerization of the side chain and subsequent lactonization to form the coumarin ring.

Table 1: Key Enzyme Families in General Coumarin Biosynthesis

| Enzyme Family | Abbreviation | Function in Pathway |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid. researchgate.net |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates Cinnamic Acid. nih.gov |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid. researchgate.net |

| Cytochrome P450 Monooxygenases | P450s | Catalyze various hydroxylation steps. nih.gov |

| O-Methyltransferases | OMTs | Transfer methyl groups to hydroxyls. nih.govnih.gov |

Precursor Incorporation and Isotopic Labeling Studies in this compound

Isotopic labeling is a powerful technique used to trace the metabolic flow from primary metabolites to complex natural products, thereby confirming biosynthetic pathways. nih.gov In the context of coumarins, stable isotope-labeled precursors such as [¹³C]-p-coumarate, [¹³C]-caffeate, and [¹⁸O₂] have been used to investigate the biosynthesis of scopoletin (B1681571) and esculetin (B1671247) in cassava roots. nih.gov These studies help to confirm the sequence of intermediates and the mechanisms of key reactions like hydroxylation and cyclization. nih.gov

For this compound, no specific isotopic labeling studies have been published. However, such an investigation would be crucial to confirm its biosynthetic origin. A hypothetical study would involve feeding a producing organism with labeled precursors like [¹³C]-phenylalanine or [¹³C]-acetate and analyzing the mass shifts in the target molecule via mass spectrometry. This would definitively establish its origin from the phenylpropanoid pathway and could elucidate the source of the C3-methyl group, determining whether it arises from the shikimate pathway or a polyketide extension. Such platforms can link metabolite labeling patterns to predicted biosynthetic gene clusters. nih.gov

Regulation of Biosynthetic Gene Expression in Producing Organisms

The production of coumarins, like other secondary metabolites, is tightly regulated at the genetic level in response to developmental cues and environmental stresses. nih.govfrontiersin.org The expression of biosynthetic genes is controlled by a network of transcription factors (TFs).

Key transcription factor families implicated in regulating the phenylpropanoid pathway, and by extension coumarin biosynthesis, include:

MYB (myeloblastosis) TFs: These are well-known regulators that can act as activators or repressors of pathway genes like PAL, C4H, and 4CL. frontiersin.orgnih.gov

bHLH (basic helix-loop-helix) TFs: Often form complexes with MYB proteins to co-regulate target gene promoters. frontiersin.org

WRKY TFs: Another family of transcription factors that have been shown to play a role in modulating coumarin biosynthetic genes. frontiersin.org

The promoters of coumarin biosynthetic genes contain specific cis-regulatory elements where these transcription factors bind to control gene expression. nih.gov Environmental stimuli such as pathogen attack, nutrient deficiency, or UV radiation can trigger signaling cascades that lead to the activation of these TFs, thereby upregulating the production of coumarins as a defense response. nih.govfrontiersin.org While this provides a general framework, the specific regulatory network governing the hypothetical production of this compound remains unknown without identifying a producing organism.

Total Synthesis and Semisynthesis Strategies for this compound

The chemical synthesis of coumarins is a well-developed field, with several named reactions providing access to the core heterocyclic scaffold. ijcce.ac.ir While a specific synthesis for this compound is not reported, a plausible route can be designed based on these established methods.

Retrosynthetic Analysis and Key Disconnection Strategies for the Chromen-2-one Core

A logical approach to the synthesis of this compound is through a retrosynthetic analysis that disconnects the molecule into readily available or easily preparable starting materials. The most common and versatile strategy for 4-substituted coumarins is the Pechmann condensation. wikipedia.orgorganic-chemistry.org

A primary disconnection of the lactone ring via the Pechmann reaction pathway leads to a highly substituted phenol (B47542) and a β-keto ester.

Key Disconnection: The C-C and C-O bonds forming the lactone ring are disconnected. This retrosynthetic step points to 1,2,3-trihydroxy-5-methylbenzene (a substituted pyrogallol (B1678534) derivative) and an ester of 2-methyl-3-oxobutanoic acid as the key precursors.

The main challenge in this approach is the synthesis and proper activation of the polysubstituted phenol, which is highly susceptible to oxidation. Protecting groups for the hydroxyl functions would likely be necessary to control the reaction and prevent unwanted side reactions.

Stereoselective and Regioselective Synthesis Approaches

Achieving the correct substitution pattern on the coumarin core is a significant challenge, demanding high regioselectivity.

Regioselectivity: The Pechmann condensation of a polysubstituted phenol like the proposed 1,2,3-trihydroxy-5-methylbenzene precursor with a β-keto ester can be difficult to control. The condensation is an electrophilic substitution on the activated aromatic ring, and with three hydroxyl groups, multiple isomeric products are possible. The choice of acid catalyst (e.g., H₂SO₄, AlCl₃, sulfamic acid) and reaction conditions can influence the regiochemical outcome. wikipedia.orgarkat-usa.org Alternative strategies, such as the Perkin or Knoevenagel condensations, start with a salicylaldehyde (B1680747) derivative. ijcce.ac.ir This would require the synthesis of 2,3,4-trihydroxy-6-methylbenzaldehyde, which presents its own regioselectivity challenges. Subsequent introduction of the C3-methyl group could then be explored. ias.ac.in The regioselective halogenation of a simpler coumarin followed by functional group interconversion also represents a viable, albeit longer, synthetic route. thieme.de

Stereoselectivity: As the target molecule, this compound, is achiral, stereoselectivity is not a concern for the final product. However, in the synthesis of related chiral coumarin derivatives, asymmetric catalysis methods are employed to control the stereochemistry.

Table 2: Major Synthetic Reactions for the Coumarin Core

| Reaction Name | Precursors | Conditions | Description |

|---|---|---|---|

| Pechmann Condensation | Phenol + β-Keto Ester | Acid Catalyst (e.g., H₂SO₄, AlCl₃) | A one-pot condensation that is highly effective for 4-substituted coumarins. wikipedia.orgtaylorandfrancis.com |

| Knoevenagel Condensation | Salicylaldehyde + Active Methylene Compound | Basic Catalyst (e.g., Piperidine) | Condensation followed by cyclization, useful for 3-substituted coumarins. ijcce.ac.irgaacademy.org |

| Perkin Reaction | Salicylaldehyde + Acetic Anhydride (B1165640) | Sodium Acetate | Forms a cinnamic acid intermediate which then cyclizes. Generally yields unsubstituted coumarin. ijcce.ac.ir |

| Wittig Reaction | Salicylaldehyde + Phosphonium Ylide | Varies | A versatile method that can be adapted for various substitution patterns. ijcce.ac.ir |

| Heck/Suzuki Coupling | Halogenated Phenol + Alkyne/Boronic Acid | Palladium Catalyst | Modern cross-coupling methods offer routes to complex coumarins. nih.govnih.gov |

Chemo-Enzymatic and Biocatalytic Transformations in this compound Synthesis

The chemo-enzymatic synthesis of this compound can be envisioned through a series of biocatalytic steps, including hydroxylation and methylation, starting from a simpler coumarin precursor. While a direct enzymatic pathway for this specific molecule is not extensively documented, plausible routes can be constructed based on known enzymatic activities on similar scaffolds.

One potential strategy involves the regioselective hydroxylation of a 3-methylcoumarin (B74530) precursor. Enzymes such as cytochrome P450 monooxygenases (P450s) are well-known for their ability to catalyze the hydroxylation of aromatic compounds. nih.gov For instance, the enzymatic hydroxylation of coumarin to 7-hydroxycoumarin (umbelliferone) by liver microsomes has been demonstrated, highlighting the potential for biocatalytic introduction of hydroxyl groups onto the coumarin ring. nih.gov The introduction of hydroxyl groups at the C4, C7, and C8 positions would likely require a cascade of different hydroxylases or an engineered P450 with tailored regioselectivity. The regioselective carboxylation of various phenols has been achieved using benzoic acid (de)carboxylases, suggesting that enzymes can be employed to functionalize specific positions on a phenolic ring system. nih.govacs.orgnih.gov

The introduction of the methyl group at the C3 position could be achieved through a Pechmann condensation reaction, a common method for coumarin synthesis, using a methylated precursor. nih.govyoutube.com Alternatively, enzymatic C-methylation offers a biocatalytic route. While the C-methylation of the C8 position of coumarin substrates is catalyzed by the C-methyltransferase NovO, this demonstrates the feasibility of enzymatic C-C bond formation on the coumarin scaffold. nih.govacs.org Further research and enzyme engineering could lead to C-methyltransferases with altered regioselectivity, capable of methylating the C3 position.

Another versatile class of enzymes in chemo-enzymatic synthesis are lipases. Lipases have been successfully employed in the synthesis of various coumarin derivatives, such as coumarin carboxamides, often in continuous flow reactors which enhances efficiency. mdpi.comnih.govresearchgate.net While not directly involved in the formation of the trihydroxy-methyl core of the target molecule, lipases could be used for the modification of precursors or for the synthesis of derivatives.

The following table summarizes relevant enzymatic transformations that could be applied in a hypothetical chemo-enzymatic synthesis of this compound:

Table 1: Potential Biocatalytic Transformations for the Synthesis of this compound and its Precursors

| Enzyme Class | Substrate Example | Transformation | Potential Application in Synthesis | Reference(s) |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | Coumarin | 7-Hydroxylation | Introduction of hydroxyl groups at C7 and potentially C8 | nih.gov |

| Phenol Hydroxylase | Phenol | Hydroxylation to catechol and hydroquinone | Introduction of hydroxyl groups on the phenolic ring | mdpi.com |

| C-Methyltransferase (NovO) | Coumarin | C8-Methylation | Demonstrates feasibility of enzymatic C-methylation of the coumarin scaffold | nih.govacs.org |

| Lipase (from Thermomyces lanuginosus) | Coumarin carboxylate methyl derivatives | Amidation | Synthesis of coumarin derivatives and precursors | mdpi.com |

| Benzoic acid (de)carboxylase | Phenols | Regioselective o-carboxylation | Functionalization of specific positions on the phenolic ring | nih.govacs.org |

Process Optimization and Scale-Up Considerations for this compound Production

The successful implementation of a chemo-enzymatic route for the production of this compound on an industrial scale hinges on rigorous process optimization and careful consideration of scale-up parameters. mdpi.comresearchgate.netkubikat.orgresearchgate.net Key factors that influence the efficiency and economic viability of biocatalytic processes include enzyme stability, reaction kinetics, and downstream processing.

Process Optimization:

The optimization of a biocatalytic process typically involves a multi-parametric approach. For the proposed synthesis of this compound, critical parameters to optimize would include:

Enzyme Selection and Engineering: The choice of enzymes with high activity, selectivity, and stability is paramount. For the hydroxylation steps, P450s with high regioselectivity would be required. If native enzymes exhibit low performance, protein engineering techniques such as directed evolution can be employed to enhance their properties. nih.gov

Reaction Conditions: Temperature, pH, and buffer composition must be optimized for each enzymatic step to ensure maximum enzyme activity and stability.

Substrate and Cofactor Concentrations: The concentrations of the coumarin precursor and any necessary cofactors (e.g., NADPH for P450s) need to be carefully controlled to avoid substrate or product inhibition and to ensure efficient conversion.

Enzyme Immobilization: Immobilizing enzymes on solid supports can enhance their stability, facilitate their recovery and reuse, and enable the use of continuous reactor systems, thereby reducing production costs. iajesm.in

Scale-Up Considerations:

Translating an optimized lab-scale biocatalytic process to an industrial scale presents several challenges:

Mass Transfer Limitations: In large-scale reactors, inefficient mixing can lead to gradients in substrate, product, and cofactor concentrations, as well as pH and temperature, which can negatively impact enzyme performance. For oxygen-dependent hydroxylations, ensuring an adequate oxygen supply is a critical challenge. nih.gov

Continuous Flow Systems: The use of continuous flow reactors, such as packed-bed or microfluidic reactors, can overcome many of the challenges associated with traditional batch reactors. mdpi.com Continuous systems allow for better control over reaction parameters, improved mass transfer, and simplified product purification. The enzymatic synthesis of coumarin carboxamide derivatives in a continuous-flow microreactor is a prime example of process intensification. mdpi.com

The following table outlines key parameters and strategies for the optimization and scale-up of the proposed biocatalytic production of this compound.

Table 2: Process Optimization and Scale-Up Strategies for Biocatalytic Coumarin Production

| Parameter / Strategy | Objective | Approach / Method | Reference(s) |

|---|---|---|---|

| Enzyme Performance | Enhance activity, selectivity, and stability | Directed evolution, site-directed mutagenesis | nih.gov |

| Reaction Environment | Maximize enzyme performance and product yield | Optimization of pH, temperature, buffer, and co-solvents | mdpi.com |

| Biocatalyst Longevity | Enable enzyme reuse and reduce costs | Enzyme immobilization on solid supports | iajesm.in |

| Process Efficiency | Improve space-time yield and simplify operations | Implementation of continuous flow reactors (e.g., packed-bed, microreactors) | mdpi.comresearchgate.net |

| Oxygen Supply (for Hydroxylation) | Overcome mass transfer limitations of O2 | Use of in-situ oxygen generation, two-liquid phase systems | nih.gov |

| Cofactor Regeneration | Reduce cost of expensive cofactors like NADPH | Implementation of enzymatic or electrochemical cofactor regeneration systems | nih.gov |

In Depth Structural Elucidation and Conformational Analysis of 4,7,8 Trihydroxy 3 Methyl 2h Chromen 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Assignment

No specific ¹H, ¹³C, or DEPT NMR spectra for 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one have been published. Consequently, a detailed interpretation of chemical shifts, coupling constants, and carbon environments is not possible. Furthermore, the absence of 2D NMR data (COSY, HMQC, HMBC, NOESY/ROESY) prevents the confirmation of the molecule's connectivity and the elucidation of its stereochemistry and through-space proton correlations. While data exists for related compounds like 7,8-dihydroxy-4-methyl-2H-chromen-2-one and 4-hydroxy-3-methyl-2H-chromen-2-one, these are not sufficient to accurately predict the spectral properties of the title compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Fragmentation Pathway Analysis

There is no available high-resolution mass spectrometry data that would confirm the exact mass and elemental composition of this compound. Without this information and corresponding MS/MS spectra, a detailed analysis of its fragmentation pathways under mass spectrometric conditions cannot be performed.

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

A search for crystallographic information yielded no results for this compound. Therefore, definitive data on its solid-state structure, including bond lengths, bond angles, crystal packing, and intermolecular interactions, remains unknown.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Specific FT-IR and Raman spectra for this compound are not documented. This prevents an analysis of its characteristic vibrational frequencies, which would be crucial for identifying functional groups and understanding the hydrogen-bonding network within the molecule.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiroptical Properties

As the molecule is achiral, this section is not applicable.

Computational Chemistry and Quantum Mechanical Calculations for Conformational Preferences and Electronic Structure

Computational chemistry serves as a powerful tool to complement experimental data in the structural elucidation of complex organic molecules. For a poly-hydroxylated coumarin (B35378) like this compound, quantum mechanical calculations, particularly Density Functional Theory (DFT), would be instrumental in understanding its three-dimensional structure, conformational stability, and electronic characteristics.

Conformational Preferences

The conformational landscape of this compound is primarily dictated by the orientation of the three hydroxyl groups on the benzopyran-2-one core. Intramolecular hydrogen bonding plays a significant role in determining the most stable conformers.

Potential Intramolecular Interactions:

O7-H···O8: A strong intramolecular hydrogen bond is expected between the hydroxyl groups at positions 7 and 8.

O8-H···O(carbonyl): A hydrogen bond could form between the hydroxyl group at position 8 and the carbonyl oxygen of the lactone ring.

O4-H···O(lactone): The hydroxyl group at position 4 can potentially interact with the oxygen atom within the pyrone ring.

To quantitatively assess the stability of different conformers, a systematic conformational search would be performed, followed by geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The relative energies of the optimized conformers would indicate their population distribution at a given temperature.

Hypothetical Relative Energies of Conformers:

| Conformer | Key Intramolecular H-bonds | Relative Energy (kcal/mol) |

| A | O7-H···O8, O8-H···O(carbonyl) | 0.00 (most stable) |

| B | O7-H···O8, O4-H···O(lactone) | Calculated Value |

| C | O7-H···O8 | Calculated Value |

Note: The values in this table are hypothetical and would need to be determined through actual quantum mechanical calculations.

Electronic Structure

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. DFT calculations can provide valuable insights into the distribution of electron density and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between HOMO and LUMO (Egap) provides a measure of the molecule's chemical stability.

Calculated Electronic Properties (Hypothetical):

| Parameter | Value |

| HOMO Energy | Calculated Value (eV) |

| LUMO Energy | Calculated Value (eV) |

| HOMO-LUMO Gap (Egap) | Calculated Value (eV) |

| Dipole Moment | Calculated Value (Debye) |

Note: These values are placeholders and would be the output of specific computational studies.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. This is useful for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to show negative potential, while the hydrogen atoms of the hydroxyl groups would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding and electronic delocalization within the molecule. This analysis can quantify the strength of intramolecular hydrogen bonds and describe the delocalization of the π-electron system across the coumarin core.

Chemical Reactivity, Derivatization, and Analog Design of 4,7,8 Trihydroxy 3 Methyl 2h Chromen 2 One

Regioselective Functionalization and Derivatization of 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one

The strategic modification of this compound hinges on controlling the reactivity of its three distinct hydroxyl groups. The phenolic hydroxyls at C7 and C8 on the benzene (B151609) ring and the C4-hydroxyl on the α-pyrone ring exhibit different acidities and nucleophilicities, allowing for selective chemical transformations under controlled conditions.

Alkylation and Acylation Reactions of Hydroxyl Groups

Alkylation and acylation are fundamental reactions for modifying the hydroxyl groups of coumarins, altering their polarity, solubility, and biological interactions. The regioselectivity of these reactions is typically governed by the relative acidity of the phenolic protons and the choice of base and solvent.

In studies on related 7,8-dihydroxycoumarins, selective methylation has been achieved. For instance, the methylation of 6,7-dihydroxycoumarin using methyl iodide (CH₃I) can be directed to either the 7-OH or 6-OH position by carefully selecting the base. The use of a mild base like sodium carbonate (Na₂CO₃) tends to favor methylation at the more acidic 7-OH position, whereas a stronger base like sodium hydride (NaH) can lead to methylation at the 6-OH position nih.gov. This principle can be extended to this compound, where the C7-OH is generally the most acidic of the phenolic groups, followed by the C8-OH. The C4-OH, being part of an enol-like system, has a different reactivity profile, which can be exploited for selective reactions.

Acylation, often performed using acid anhydrides or acyl chlorides, serves to protect the hydroxyl groups or create prodrugs. Acetylation of dihydroxycoumarins is a common strategy in multi-step syntheses to prevent unwanted side reactions.

Table 1: Illustrative Conditions for Regioselective Alkylation of Dihydroxycoumarins

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| 6,7-Dihydroxycoumarin | CH₃I, Na₂CO₃, DMF, 25 °C | 7-Methoxy-6-hydroxycoumarin (major) | nih.gov |

| 6,7-Dihydroxycoumarin | CH₃I, NaH, DMF, 0 °C | 6-Methoxy-7-hydroxycoumarin (major) | nih.gov |

| 7,8-Dihydroxycoumarins | Perchloric Acid, various β-ketoesters | Methylated 7,8-dihydroxycoumarin derivatives | nih.gov |

This table is based on data from related dihydroxycoumarins and illustrates principles applicable to the target compound.

Glycosylation and Esterification to Modulate Polarity and Bioavailability

Glycosylation and esterification are key strategies to enhance the pharmacokinetic properties of coumarins, such as water solubility and bioavailability.

Glycosylation: The attachment of sugar moieties can significantly improve a compound's solubility and alter its absorption and distribution profile. Research has shown that the glycosylation of dihydroxycoumarins can be highly regioselective. An enzyme, o-dihydroxycoumarin 7-O-glucosyltransferase, specifically catalyzes the transfer of a glucose unit from UDP-glucose to the 7-OH position of 7,8-dihydroxycoumarin to produce daphnin (B190904) wikipedia.org. Chemical methods have also been developed for selective glycosylation. Studies on 4,7-dihydroxycoumarin (B595064) demonstrate that the different pKa values of the hydroxyl groups (pKa ≈ 4.74 for 4-OH and pKa ≈ 9.46 for 7-OH) can be exploited. Using a monosodium salt allows for direct glucosylation at the more acidic 4-hydroxyl group, while protecting the 4-OH (e.g., as a benzyl (B1604629) ether) directs the glycosylation to the 7-hydroxyl position d-nb.info.

Esterification: Converting hydroxyl groups to esters is another effective method for creating prodrugs that can be hydrolyzed by endogenous esterases to release the active compound. Multi-component reactions have been employed to synthesize complex ester derivatives of coumarins in a single step frontiersin.orgresearchgate.net.

Table 2: Examples of Selective Glycosylation and Esterification

| Starting Material | Method/Reagents | Product | Key Finding | Reference |

| 7,8-Dihydroxycoumarin | Enzymatic: o-dihydroxycoumarin 7-O-glucosyltransferase, UDP-glucose | Daphnin (7-O-glucoside) | High regioselectivity for the 7-OH position. | wikipedia.org |

| 4,7-Dihydroxycoumarin | Chemical: Monosodium salt, Acetobromoglucose | 4-O-Glucoside | Exploits the higher acidity of the 4-OH group for selective reaction. | d-nb.info |

| 4-Benzyloxy-7-hydroxycoumarin | Chemical: Acetobromoglucose, followed by deprotection | 7-O-Glucoside | Protection of the 4-OH group directs glycosylation to the 7-OH position. | d-nb.info |

Palladium-Catalyzed Cross-Coupling Reactions and Aromatic Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the coumarin's aromatic ring researchgate.netnih.gov. These reactions, including the Suzuki, Heck, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an aryl halide or triflate libretexts.orglibretexts.org.

For a polyhydroxy coumarin (B35378) like this compound, a typical synthetic strategy would involve:

Selective Protection: Protection of the hydroxyl groups that are not intended to react.

Activation: Conversion of one of the phenolic hydroxyls (e.g., at C5 or C6, if the synthesis starts from a precursor) into a reactive leaving group, most commonly a triflate (-OTf) or nonaflate, by reacting it with triflic anhydride (B1165640) or nonafluorobutanesulfonyl fluoride, respectively researchgate.net.

Coupling: Reaction of the aryl triflate with a suitable coupling partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira), in the presence of a palladium catalyst and a base libretexts.orgyoutube.com.

Aromatic substitution can also be achieved through direct C-H activation, a modern approach that avoids the need for pre-functionalization of the aromatic ring nih.govrsc.org.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling on Coumarin Scaffolds

| Reaction Type | Typical Substrates | Catalyst System | Bond Formed | Reference |

| Suzuki Coupling | Aryl/heteroaryl boronic acids + Coumarin triflates/halides | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) | researchgate.netlibretexts.org |

| Heck Coupling | Alkenes + Coumarin triflates/halides | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | C-C (Aryl-Vinyl) | researchgate.net |

| Sonogashira Coupling | Terminal alkynes + Coumarin triflates/halides | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) | researchgate.netlibretexts.org |

Mechanistic Studies of this compound Chemical Transformations

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations. For polyhydroxy coumarins, mechanistic studies often focus on their antioxidant activity and the pathways through which they neutralize free radicals.

Density Functional Theory (DFT) calculations on related 4,7-dihydroxycoumarin derivatives have provided significant insights into their radical scavenging mechanisms nih.govmdpi.com. The primary mechanisms investigated include:

Hydrogen Atom Transfer (HAT): The hydroxyl group directly donates a hydrogen atom to a radical. The feasibility of this pathway is determined by the bond dissociation enthalpy (BDE) of the O-H bond.

Sequential Proton Loss Electron Transfer (SPLET): The hydroxyl group first deprotonates to form an anion, which then donates an electron to the radical. This pathway is favored in polar solvents and is dependent on the pKa of the hydroxyl group.

Single Electron Transfer followed by Proton Transfer (SET-PT): The coumarin molecule first donates an electron to the radical, forming a radical cation, which then loses a proton.

For this compound, the C7-OH and C8-OH groups are the primary sites for these antiradical activities. DFT studies show that the HAT and SPLET mechanisms are often the most thermodynamically and kinetically favorable pathways for radical neutralization by phenolic compounds nih.gov. The presence of multiple hydroxyl groups can lead to complex, multi-step radical scavenging processes and potential intramolecular hydrogen bonding that influences reactivity.

Rational Design and Synthesis of Novel Analogs and Prodrugs of this compound

The rational design of new analogs aims to optimize the therapeutic properties of the parent compound by systematically modifying its structure. This involves synthesizing derivatives with specific functional groups at various positions to improve potency, selectivity, and pharmacokinetic profiles.

Targeted Modifications for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are essential for identifying the key structural features responsible for a compound's biological activity. For coumarins, SAR studies have explored the impact of the number and position of hydroxyl groups, as well as the introduction of various substituents on the coumarin core nih.govnih.gov.

Daphnetin (7,8-dihydroxycoumarin) and its derivatives have been studied for their anticancer and protein kinase inhibitory activities nih.govmedchemexpress.com. SAR studies on a series of 4-substituted 7,8-dihydroxycoumarins against the anti-apoptotic protein Mcl-1 revealed important insights:

Hydroxyl Groups: The presence and position of hydroxyl groups are critical. For example, 7,8-dihydroxy substitution is often associated with potent activity nih.govnih.gov.

C4-Substituents: The nature of the substituent at the C4 position significantly influences activity. Small alkyl or aryl groups can enhance binding to target proteins.

C3-Substituents: Modifications at the C3 position can also modulate activity. Introducing different groups can alter the electronic properties and steric profile of the molecule.

By synthesizing a library of analogs of this compound—for example, by varying the C3-methyl group, alkylating or acylating the hydroxyl groups, or introducing new functionalities via cross-coupling—researchers can systematically probe the chemical space around the core scaffold. This allows for the mapping of the pharmacophore and the elucidation of detailed SAR, guiding the design of more potent and selective therapeutic agents.

Table 4: Summary of SAR Insights from Related Coumarin Analogs

| Compound/Series | Modification | Impact on Biological Activity | Reference |

| Daphnetin (7,8-Dihydroxycoumarin) | Core scaffold | Potent inhibitor of EGFR, PKA, and PKC kinases. | medchemexpress.com |

| 4-Substituted 7,8-Dihydroxycoumarins | Introduction of various groups at C4 | Modulates inhibitory activity against Mcl-1, indicating the importance of this position for target interaction. | nih.gov |

| 5,7-Dihydroxy-4-phenyl-dihydrocoumarins | Alkylation at C8 | Synthesis of a series of C8-alkyl derivatives allowed for testing of estrogenic activity, showing weak estrogenicity for several members. | nih.gov |

Generation of Focused Libraries through Combinatorial and Parallel Synthesis

The efficient exploration of the chemical space around the this compound scaffold can be achieved through combinatorial and parallel synthesis strategies. These approaches allow for the rapid generation of a multitude of analogs, facilitating the identification of structure-activity relationships (SAR).

Combinatorial chemistry techniques can be systematically applied to modify the core structure. For instance, the phenolic hydroxyl groups at positions C-7 and C-8, and to a lesser extent the C-4 hydroxyl group, are amenable to a variety of reactions. acs.orgnih.gov These reactions can be performed in a combinatorial fashion by reacting the parent compound with a diverse set of building blocks.

Table 1: Potential Combinatorial Modifications of this compound

| Reaction Type | Reagent Class | Potential Functional Group Introduced |

|---|---|---|

| Etherification | Alkyl halides, Benzyl halides | Alkoxy, Benzyloxy |

| Esterification | Acyl chlorides, Carboxylic acids | Acyloxy |

Parallel synthesis, a related strategy, involves the simultaneous synthesis of a series of individual compounds in separate reaction vessels. This method allows for greater control over reaction conditions and purification of the resulting products. A parallel synthesis approach could be employed to build a library of analogs with modifications at the C-3 methyl group or by introducing various substituents onto the aromatic ring. Classic coumarin syntheses like the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester, can be adapted for parallel synthesis by using a variety of substituted phenols and β-ketoesters to generate a library of coumarin analogs. acs.orgpmf.unsa.ba

For example, a focused library could be generated by keeping the 7,8-dihydroxy-4-methylcoumarin (B1670369) core constant while introducing a variety of substituents at the C-3 position. This has been demonstrated in the synthesis of novel 3-[(heteroaryl-2-ylimino)-methyl]-4-hydroxy-chromen-2-ones. mdpi.com While the starting material is different, the principle of varying a substituent at a specific position to create a library is directly applicable.

Table 2: Exemplary Parallel Synthesis Scheme for Coumarin Analogs

| Starting Phenol | β-Ketoester | Resulting Coumarin Core |

|---|---|---|

| Pyrogallol (B1678534) | Ethyl acetoacetate | 7,8-Dihydroxy-4-methylcoumarin |

| Phloroglucinol | Ethyl benzoylacetate | 5,7-Dihydroxy-4-phenylcoumarin |

The synthesis of a library of structurally related coumarins has been shown to be effective in identifying compounds with antiproliferative activity. researchgate.net This highlights the power of generating focused libraries to discover new bioactive molecules.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving their potency, selectivity, pharmacokinetic properties, or novelty. chemrxiv.org These approaches are highly relevant to the design of novel analogs based on the this compound scaffold.

Bioisosteric Replacements

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.net For the this compound structure, several bioisosteric replacements can be envisioned.

Table 3: Potential Bioisosteric Replacements for this compound

| Original Group | Position | Potential Bioisostere(s) | Rationale |

|---|---|---|---|

| Hydroxyl (-OH) | C-7, C-8 | -NH₂, -SH, -F | Mimic hydrogen bonding capacity or electronic properties. |

| Lactone Oxygen | - | Thiolactone (Sulfur) | Alter metabolic stability and electronic character. |

| Methyl (-CH₃) | C-3 | -CF₃, -NH₂ | Modify steric and electronic properties. |

The replacement of the lactone oxygen with sulfur to form a thiocoumarin is a classic example of bioisosteric replacement in this class of compounds. nih.gov

Scaffold Hopping

Scaffold hopping aims to identify structurally novel molecules that retain the biological activity of a known parent compound by maintaining a similar three-dimensional arrangement of key functional groups. chemrxiv.org This strategy is particularly useful for discovering new intellectual property and overcoming issues with the original scaffold.

Starting from the this compound scaffold, one could computationally or synthetically explore alternative core structures. A successful example of scaffold hopping in the coumarin field involved the replacement of a dihydroquinazolinone core with a coumarin skeleton to develop novel BRD4 inhibitors. nih.gov Another approach has been the design of 7-aza-coumarin-3-carboxamides, where a nitrogen atom replaces a carbon in the benzene ring, demonstrating a scaffold-hopping strategy to generate novel anticancer agents. mdpi.com

A hypothetical scaffold hopping approach for this compound could involve replacing the benzopyran-2-one core with other bicyclic systems such as quinolinones, benzofurans, or indoles, while maintaining a similar spatial orientation of the key hydroxyl and methyl substituents. The success of such an approach relies on the new scaffold's ability to present the critical pharmacophoric features in a manner that allows for effective interaction with the biological target.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7,8-Dihydroxy-4-methylcoumarin |

| 5,7-Dihydroxy-4-phenylcoumarin |

| 7-Hydroxycoumarin-3-carboxylate |

| 3-[(Heteroaryl-2-ylimino)-methyl]-4-hydroxy-chromen-2-one |

| Thiocoumarin |

| Dihydroquinazolinone |

| BRD4 |

| 7-Aza-coumarin-3-carboxamide |

| Quinolinone |

| Benzofuran |

Preclinical Biological Activities and Molecular Mechanistic Investigations of 4,7,8 Trihydroxy 3 Methyl 2h Chromen 2 One

Antioxidant and Free Radical Scavenging Mechanisms of 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one

In Vitro and Cell-Based Assays for Reactive Oxygen/Nitrogen Species Modulation

No published data is available.

Nrf2/ARE Pathway Activation and Endogenous Antioxidant Enzyme Induction

No published data is available.

Anti-inflammatory Properties and Molecular Targets of this compound

Modulation of Pro-inflammatory Cytokine and Chemokine Production in Cell Lines

No published data is available.

Inhibition of Key Enzymes (e.g., COX-2, LOX, iNOS) and Signaling Pathways (e.g., NF-κB, MAPK)

No published data is available.

Efficacy in Preclinical Animal Models of Inflammation

No published data is available.

Anticancer Potential and Mechanistic Pathways of this compound

While direct studies on the anticancer potential of this compound are not available, research on other coumarin (B35378) derivatives has revealed significant anticancer properties.

Induction of Apoptosis, Cell Cycle Arrest, and Senescence in Diverse Cancer Cell Lines

The induction of programmed cell death (apoptosis), cell cycle arrest, and cellular senescence are key mechanisms through which anticancer agents exert their effects. Cellular senescence is a state of stable cell cycle arrest that prevents the proliferation of damaged or potentially cancerous cells. This process can be triggered by various stimuli, including oncogene activation and DNA damage.

Studies on related coumarin compounds have demonstrated these effects. For instance, certain 4-aryl-4H-chromenes are known to be potent inducers of apoptosis in cancer cells. The activation of cellular failsafe mechanisms like apoptosis and senescence is critical in preventing the division of cells with genomic instability. In the context of cancer therapy, inducing senescence can be a beneficial strategy to halt tumor progression. The restoration of tumor suppressor functions, such as that of the p53 protein, can induce senescence and suppress tumor growth.

Inhibition of Angiogenesis, Metastasis, and Invasion in In Vitro and In Vivo Preclinical Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The inhibition of angiogenesis is a key target for cancer therapies. Preclinical models, including those utilizing patient-derived tumor spheroids, are instrumental in studying tumor angiogenesis and invasion. These models allow for the investigation of the complex interactions within the tumor microenvironment.

While no specific data exists for this compound, the broader class of coumarins has been investigated for anti-angiogenic properties. The ability of a compound to inhibit the formation of new blood vessels and prevent the invasion of cancer cells into surrounding tissues is a critical aspect of its anticancer potential.

Molecular Targeting of Oncogenic Pathways and Protein Interactions

The anticancer activity of many compounds stems from their ability to interact with and inhibit specific molecular targets within oncogenic pathways. While the specific molecular targets of this compound are unknown, research on other chromene derivatives provides insight into potential mechanisms. For example, some 4-aryl-4H-chromenes have been shown to induce apoptosis through the inhibition of tubulin.

Furthermore, the interaction with key regulatory proteins is a common mechanism of action. For instance, the FOXO4 protein has been identified as a crucial factor in the viability of senescent cells, and peptides designed to interfere with the FOXO4-p53 interaction can selectively induce apoptosis in these cells. This highlights the potential for targeting specific protein-protein interactions as a therapeutic strategy.

Antimicrobial and Antifungal Activities of this compound

The antimicrobial and antifungal properties of coumarins are well-documented, although specific data for this compound is not available.

Bactericidal and Fungicidal Mechanisms of Action

Coumarin derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities. For example, derivatives of 4,7-dihydroxy-chromen-2-one have been synthesized and shown to possess bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus. The antimicrobial properties of coumarins are often attributed to their ability to damage bacterial cell membranes.

In terms of antifungal activity, various coumarin derivatives have shown efficacy against fungal strains such as Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. Some synthetic coumarins have exhibited activity superior to standard antifungal drugs like miconazole.

Inhibition of Biofilm Formation and Quorum Sensing

Biofilm formation is a process where microorganisms adhere to a surface and create a protective matrix, contributing to antibiotic resistance. Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including biofilm formation and virulence.

The inhibition of QS and biofilm formation is a promising strategy to combat bacterial infections. Coumarins have been identified as potential inhibitors of these processes. By interfering with QS signals, these compounds can reduce the production of virulence factors and inhibit the formation of biofilms. For instance, some coumarins have been shown to reduce biofilm biomass by interfering with the transcription of genes involved in exopolysaccharide production and by lowering the concentration of the signaling molecule c-di-GMP.

Synergistic Effects with Established Antimicrobials

Direct studies on the synergistic effects of this compound with established antimicrobial agents have not been identified. However, the coumarin scaffold is a well-known pharmacophore associated with a wide range of pharmacological activities, including antimicrobial effects. Simple coumarins have been reported to possess low intrinsic antibacterial activity, but their efficacy can be significantly enhanced through chemical modification. For instance, the introduction of substituents such as trifluoromethyl (CF3) and hydroxyl (OH) groups can augment antibacterial action against various food-poisoning bacteria. mdpi.com

The antimicrobial potential of coumarins is believed to stem from their ability to interfere with bacterial processes. Some coumarins have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria, by interfering with quorum sensing signaling systems. nih.govdovepress.com For example, scopoletin (B1681571) and scoparone, two coumarin derivatives, have been found to attenuate the virulence of Pseudomonas aeruginosa. dovepress.com Furthermore, coumarin-triazole derivatives have demonstrated notable antimicrobial activities, suggesting that hybridization with other pharmacologically active moieties can lead to potent antimicrobial agents. nih.gov While these findings highlight the general antimicrobial potential of the coumarin class, specific studies are required to determine if this compound exhibits similar properties or can act in synergy with existing antibiotics.

Table 1: Examples of Antimicrobial Activity of Coumarin Derivatives

| Compound/Extract | Microorganism | Activity/MIC | Reference |

| 7,8-Dihydroxy-4-methylcoumarin (B1670369) | Staphylococcus aureus, Bacillus subtilis | Not specified, but showed activity | mdpi.com |

| 5,7-Dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | 1.5 mM | mdpi.com |

| Coumarin-sulfonamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | MICs ranging from 250-500 µg/mL | mdpi.com |

This table is illustrative and shows the antimicrobial potential of related coumarin structures, not the subject compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Specific structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific literature. However, SAR studies on related coumarin derivatives have provided valuable insights into the structural features that govern their biological activities.

For instance, in the context of Mcl-1 inhibition for cancer treatment, studies on dihydroxycoumarins have highlighted the importance of the catechol (dihydroxy) group for activity. nih.gov Methylation of the catechol group was found to decrease inhibitory activity, suggesting that the free hydroxyl groups are crucial for interaction with the target protein. nih.gov The position and nature of substituents on the coumarin ring have also been shown to be critical. The introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhanced Mcl-1 inhibitory capacity, while a hydrophilic group at the same position was detrimental. nih.gov

In terms of antimicrobial activity, the presence of a phenyl group at the C-4 position has been found to be essential for the activity of some coumarins against P-glycoprotein, a multidrug transporter. researchgate.net Furthermore, the substitution pattern on this phenyl ring, such as the presence of electron-withdrawing groups, can significantly influence the antibacterial and antifungal potential of coumarin hybrids. These general SAR principles for the coumarin class suggest that the specific arrangement of the three hydroxyl groups and the methyl group in this compound would likely have a profound impact on its biological efficacy. However, dedicated studies are necessary to elucidate these relationships for this particular compound.

Molecular Docking and Dynamics Simulations for Target Binding Predictions

There are no published molecular docking or molecular dynamics simulation studies that have specifically investigated the binding of this compound to any biological target. The scientific community has utilized these computational techniques to predict the binding modes and stability of other coumarin derivatives with various proteins. mdpi.comsysrevpharm.orgtandfonline.comnih.govresearchgate.netsciensage.infonih.govjocpr.comajpp.innih.gov However, research focusing on the target binding predictions for this compound is not available in the current body of scientific literature.

Advanced Analytical and Pharmacokinetic Methodologies for 4,7,8 Trihydroxy 3 Methyl 2h Chromen 2 One

Development and Validation of Robust Analytical Methods for Quantitative Analysis

The accurate quantification of 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one in various matrices is fundamental for both quality control and pharmacokinetic assessments. This requires the development and validation of highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Protocols

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a cornerstone for the quantitative analysis of coumarin (B35378) derivatives due to its high sensitivity and selectivity. chromatographyonline.comnih.gov The development of an HPLC-MS/MS method for this compound would involve meticulous optimization of chromatographic and mass spectrometric conditions.

A typical HPLC-MS/MS protocol would begin with the chromatographic separation on a C18 column, a common choice for coumarin analysis. nih.govnih.gov A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be employed to achieve optimal separation from potential matrix interferences.

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is preferred for its superior sensitivity and specificity. chromatographyonline.com This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions generated through collision-induced dissociation. This high selectivity minimizes the likelihood of interference from other compounds in the sample matrix. chromatographyonline.com Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Coumarin Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | Ultra-High-Pressure Liquid Chromatography (UHPLC) chromatographyonline.com |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid nih.gov |

| Gradient Elution | Optimized gradient from low to high percentage of B nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer chromatographyonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While HPLC-MS/MS is often the primary choice, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable alternative, particularly for volatile derivatives of the compound. nih.gov For non-volatile compounds like this compound, a derivatization step would be necessary to increase its volatility and thermal stability. This typically involves converting the hydroxyl groups into less polar and more volatile ethers or esters.

The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification. benthamopen.com High-resolution GC-MS can further aid in distinguishing between fragments with the same nominal mass but different elemental compositions. benthamopen.com

Capillary Electrophoresis and Spectrophotometric Methods

Capillary electrophoresis (CE) offers a high-efficiency separation technique that can be an alternative or complementary method to HPLC. nih.govmdpi.com For charged or ionizable compounds like this compound, CE provides rapid analysis with minimal sample and solvent consumption. nih.gov Techniques such as capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC) could be employed. technologynetworks.com Detection is often performed using UV-Vis spectrophotometry. nih.govnih.gov

Spectrophotometric methods, based on the principle of light absorption, offer a simpler and more accessible approach for quantification. researchgate.netnih.gov A UV-Vis spectrophotometer can be used to measure the absorbance of this compound at its wavelength of maximum absorption (λmax). While less selective than chromatographic methods, spectrophotometry can be suitable for the analysis of pure samples or simple formulations where interfering substances are absent. ecronicon.net The development of such a method would involve determining the optimal solvent and λmax, followed by validation for linearity, accuracy, and precision. researchgate.net

Preclinical Pharmacokinetic Studies in Animal Models

Understanding the fate of this compound within a living organism is crucial for its development as a potential therapeutic agent. Preclinical pharmacokinetic studies in animal models provide essential data on its absorption, distribution, metabolism, and excretion (ADME). mdpi.commdpi.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

ADME studies aim to characterize the journey of a drug compound through the body. Following administration to animal models (e.g., rats or mice), blood and tissue samples are collected at various time points. The concentration of this compound and its potential metabolites in these samples is then determined using a validated analytical method, typically HPLC-MS/MS.

Absorption: This phase investigates how the compound enters the bloodstream. The rate and extent of absorption can be influenced by the route of administration and the physicochemical properties of the compound.

Distribution: This refers to the reversible transfer of the compound from the bloodstream to various tissues and organs in the body. The volume of distribution (Vd) is a key parameter that provides an indication of the extent of tissue distribution.

Metabolism: This involves the biochemical transformation of the compound into other molecules, known as metabolites. The liver is the primary site of drug metabolism. Identifying the major metabolic pathways is crucial for understanding the compound's efficacy and potential for drug-drug interactions.

Excretion: This is the process by which the compound and its metabolites are removed from the body, primarily through urine and feces. The clearance (CL) of a drug is a measure of the efficiency of its removal from the body.

In silico ADME prediction tools can also be utilized in the early stages to estimate the pharmacokinetic properties of the compound. mdpi.com

Bioavailability and Plasma Half-Life Determination

Two critical pharmacokinetic parameters derived from ADME studies are bioavailability and plasma half-life.

Bioavailability (F%) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a key determinant of the ultimate activity of the compound when administered extravascularly.

Plasma Half-Life (t½) is the time required for the concentration of the compound in the plasma to decrease by half. This parameter is crucial for determining dosing intervals.

These parameters are calculated from the plasma concentration-time profile of the compound.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

|---|---|

| Cmax | Maximum (or peak) plasma concentration that a drug reaches. |

| Tmax | Time at which Cmax is observed. |

| AUC | Area under the plasma concentration-time curve, representing the total drug exposure over time. |

| t½ | Plasma half-life, the time it takes for the plasma concentration to reduce by 50%. |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Bioavailability, the fraction of the administered dose that reaches the systemic circulation. |

Metabolic Profiling and Identification of Biotransformation Products

The metabolic profiling of a xenobiotic like this compound is crucial for understanding its efficacy and potential toxicity. Although direct metabolic studies on this compound are not extensively documented, its biotransformation can be predicted based on the known metabolic pathways of other coumarins. The primary routes of metabolism for coumarin derivatives typically involve Phase I (functionalization) and Phase II (conjugation) reactions, predominantly occurring in the liver.

For this compound, the presence of multiple hydroxyl groups and a methyl group suggests several potential biotransformation pathways:

Phase I Metabolism:

Hydroxylation: The aromatic ring and the methyl group are potential sites for further hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. For instance, the methyl group could be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid. Studies on other coumarins have shown that hydroxylation is a common metabolic step. tandfonline.comresearchgate.net

Demethylation: While this compound does not possess methoxy (B1213986) groups, demethylation is a key pathway for many other coumarins. tandfonline.com

Phase II Metabolism:

Glucuronidation: The hydroxyl groups are highly susceptible to conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This is a major detoxification pathway that increases the water solubility of the compound, facilitating its excretion. For other hydroxycoumarins like 7-hydroxycoumarin, glucuronide conjugates are major metabolites found in plasma and urine. nih.gov

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moieties. This is another important conjugation reaction for phenolic compounds, including various hydroxycoumarins. tandfonline.comsynthesisresearchgroup.org

Cysteine Conjugation: Though less common, conjugation with cysteine has been observed for some coumarins. tandfonline.com

Given these pathways, the anticipated biotransformation products of this compound in biological systems would primarily be its glucuronide and sulfate (B86663) conjugates at one or more of the hydroxyl positions. Hydroxylation of the methyl group followed by conjugation is also a plausible route.

Table 1: Predicted Phase II Metabolites of this compound

| Parent Compound | Metabolic Pathway | Predicted Metabolite |

| This compound | Glucuronidation | This compound-O-glucuronide (at positions 4, 7, or 8) |

| This compound | Sulfation | This compound-O-sulfate (at positions 4, 7, or 8) |

| 4,7,8-Trihydroxy-3-(hydroxymethyl)-2H-chromen-2-one (Phase I metabolite) | Glucuronidation | 4,7,8-Trihydroxy-3-(hydroxymethyl)-2H-chromen-2-one-O-glucuronide (at any of the four hydroxyl groups) |

Methodologies for Determining this compound in Complex Biological Matrices

The accurate quantification of this compound and its metabolites in complex biological matrices such as plasma, tissues, and cell lysates is essential for pharmacokinetic studies. The analytical methods of choice are typically based on high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with sensitive detection techniques.

Sample Preparation: Prior to analysis, biological samples require processing to remove interfering substances like proteins and lipids. Common techniques include:

Protein Precipitation: Using organic solvents like acetonitrile or methanol.

Liquid-Liquid Extraction (LLE): To isolate the analyte from the aqueous matrix into an organic solvent.

Solid-Phase Extraction (SPE): For more selective purification and concentration of the analyte.

Chromatographic Separation: Reversed-phase HPLC or UPLC is the standard for separating coumarins and their metabolites. A C18 column is most commonly used, with a mobile phase typically consisting of a mixture of an aqueous component (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent (acetonitrile or methanol) in a gradient elution mode. researchgate.netnih.gov

Detection:

UV-Vis Detection: Coumarins possess chromophores that allow for their detection by UV-Vis spectrophotometry. researchgate.net However, this method may lack the sensitivity and selectivity required for low concentrations in complex matrices.

Fluorescence Detection: For fluorescent coumarins, this method offers higher sensitivity and selectivity than UV-Vis detection.

Mass Spectrometry (MS): The coupling of LC with a mass spectrometer (LC-MS), particularly a tandem mass spectrometer (LC-MS/MS), is the gold standard for the quantification of drugs and their metabolites in biological fluids. mdpi.comnih.govchromatographyonline.com It provides high sensitivity, selectivity, and structural information for metabolite identification. Multiple Reaction Monitoring (MRM) mode is often employed for accurate quantification.

Table 2: Illustrative LC-MS/MS Parameters for Analysis of a Hydroxycoumarin Derivative

| Parameter | Typical Value/Condition |

| Chromatography System | UPLC or HPLC |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Transition (MRM) | Specific precursor ion → product ion transitions for the analyte and internal standard |

This table provides representative parameters based on methods used for similar coumarin compounds. mdpi.comnih.govchromatographyonline.com Optimization would be required for the specific analysis of this compound.

The development of a robust analytical method would necessitate validation according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, recovery, and stability. An internal standard, structurally similar to the analyte, would be crucial for accurate quantification.

Future Research Directions and Translational Perspectives for 4,7,8 Trihydroxy 3 Methyl 2h Chromen 2 One

Discovery of Novel Molecular Targets and Signaling Pathways

A foundational step in the development of any new therapeutic agent is the identification of its molecular targets and the signaling pathways it modulates. For 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one, this remains a significant area for future investigation.

Application of Chemoproteomics and Target Deconvolution Strategies

Chemoproteomics serves as a powerful tool for the unbiased identification of protein targets of small molecules in a complex biological system. Techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) could be employed to identify the direct binding partners of this compound within the cellular proteome. Target deconvolution, the process of identifying the specific targets of a bioactive compound, is crucial but can be a time-consuming endeavor. nih.govnih.gov Advanced strategies like the matrix-augmented pooling strategy (MAPS) combined with thermal proteome profiling offer a high-throughput approach to delineate drug-protein interactions, which could be applied to this compound. nih.govnih.gov Such studies would provide invaluable insights into its mechanism of action and potential off-target effects.

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic view of drug action by considering the complex interplay of multiple molecular components. nih.govnih.gov Once initial targets are identified through chemoproteomics, network pharmacology can be utilized to construct interaction networks between these targets, other proteins, and known disease pathways. nih.govnih.gov This approach can help to predict the broader physiological effects of this compound and identify potential new therapeutic indications. By integrating genomic, proteomic, and metabolomic data, a comprehensive understanding of the compound's impact on cellular networks can be achieved.

Advanced Preclinical Modalities for Enhanced Efficacy

To translate a promising compound from the bench to the bedside, its efficacy and delivery must be optimized. The development of advanced preclinical models and drug delivery systems will be critical for the future of this compound.

Development of Innovative Drug Delivery Systems (e.g., Nanoparticles, Liposomes, Micelles)

Many natural compounds suffer from poor solubility, stability, and bioavailability, which can limit their therapeutic application. Encapsulating this compound within innovative drug delivery systems could overcome these limitations.

Nanoparticles: Biodegradable polymeric nanoparticles can protect the compound from degradation, control its release, and potentially target it to specific tissues or cells.

Liposomes: These vesicular structures are composed of lipid bilayers and can encapsulate both hydrophilic and hydrophobic drugs. Liposomes are known to improve the pharmacokinetic profile of drugs and can be surface-modified for targeted delivery. nih.gov

Micelles: Polymeric micelles are self-assembling nanostructures that can solubilize poorly water-soluble drugs like many coumarin (B35378) derivatives, thereby enhancing their bioavailability.

The development of such formulations for this compound would be a significant step towards its clinical translation.

Exploration of Combination Therapies with Existing Agents

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in complex diseases like cancer. Future preclinical studies should investigate the potential synergistic or additive effects of this compound when administered with existing therapeutic agents. For instance, if the compound is found to have anti-proliferative effects, its combination with standard chemotherapeutic drugs could be explored. Network pharmacology can also aid in the rational design of combination therapies by identifying drugs that target complementary pathways.

Investigation into Epigenetic and Gene Expression Modulation by this compound

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in gene expression and are often dysregulated in disease. Certain natural compounds have been shown to possess epigenetic modifying activities.

Future research should explore whether this compound can modulate the activity of key epigenetic enzymes, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs). Chemoproteomic approaches have been successfully used to identify HDACs as targets for other small molecules. nih.gov Transcriptomic studies, such as RNA sequencing, could be performed on cells treated with the compound to obtain a global view of its impact on gene expression. This would not only shed light on its mechanism of action but could also reveal novel therapeutic applications in diseases with a strong epigenetic basis.

Ecopharmacological Implications and Environmental Fate Studies

The ecopharmacological profile and environmental fate of this compound are not well-documented in current scientific literature. However, by examining the broader class of coumarins, to which this compound belongs, potential environmental interactions can be inferred. Coumarins are recognized as emerging contaminants due to their widespread use in pharmaceuticals and personal care products, leading to their release into the environment. nih.gov

The environmental persistence and potential for bioaccumulation of this compound are largely unknown. For coumarins in general, microbial biodegradation is a key process in their environmental breakdown. nih.govresearchgate.net Studies have identified various bacterial strains, such as Pseudomonas sp., capable of degrading coumarin. nih.govresearchgate.netasm.orgnih.gov The biodegradation of coumarin often involves a series of enzymatic reactions, including reduction, hydrolysis, and hydroxylation, leading to the formation of various intermediates. researchgate.netnih.gov

For instance, the biodegradation of coumarin by Pseudomonas sp. strain NyZ480 has been shown to proceed through intermediates like dihydrocoumarin, melilotic acid, and 3-(2,3-dihydroxyphenyl)propionate. researchgate.netasm.orgnih.gov The enzymes involved in these transformations include NAD(P)H-dependent reductases, hydrolases, and monooxygenases. researchgate.netnih.gov The presence of hydroxyl and methyl groups on the coumarin ring of this compound would likely influence its susceptibility to microbial degradation and the specific breakdown products formed.

The potential ecotoxicity of this compound and its metabolites is another area requiring investigation. Studies on other hydroxycoumarins have indicated the potential for developmental toxicity in aquatic organisms. nih.gov For example, the developmental toxicities of 4-hydroxycoumarin (B602359) and 7-hydroxycoumarin have been evaluated, with their toxicity being influenced by metabolic activation. nih.gov The specific hydroxylation pattern of this compound could result in a unique ecotoxicity profile.

Table 1: Microbial Degradation of Coumarins

| Microorganism | Coumarin Concentration | Degradation Time | Optimal Conditions | Biodegradation Products |

|---|---|---|---|---|

| Pseudomonas sp. USTB-Z | 800 mg/L | 48 h | pH 7.3, 30 °C | Melilotic acid, 2,3-dihydroxyphenylpropionic acid |

| Pseudomonas putida HSM-C2 | 1 mg/mL | 24 h | pH 7, 30 °C | Dihydrocoumarin |

| Pseudomonas sp. strain NyZ480 | 0.5 mM | 4 h | pH 7, 30 °C | Dihydrocoumarin, Melilotic acid, 3-(2,3-dihydroxyphenyl)propionate |

Identification of Knowledge Gaps and Emerging Research Questions in this compound Research

Research into this compound is still in its early stages, and significant knowledge gaps exist. A primary gap is the lack of specific data on its ecopharmacological behavior and environmental fate. While research on the broader coumarin class provides a foundation, the unique substitution pattern of this specific compound necessitates dedicated studies.

Key Knowledge Gaps:

Environmental Persistence: There is no information on the half-life of this compound in various environmental compartments such as soil and water.

Biodegradation Pathways: The specific microorganisms and enzymatic pathways involved in the degradation of this compound are unknown. The influence of the three hydroxyl groups and the methyl group on the rate and products of biodegradation is a critical unanswered question.

Ecotoxicity Profile: The toxicity of this compound and its potential degradation products towards a range of non-target organisms (e.g., algae, invertebrates, fish) has not been assessed.

Bioaccumulation Potential: The potential for this compound to accumulate in the tissues of aquatic and terrestrial organisms is yet to be determined.

Emerging Research Questions:

What are the primary transformation products of this compound under various environmental conditions (e.g., aerobic, anaerobic, different pH levels)?

Can microorganisms capable of degrading other coumarins also degrade this compound? If so, what are the specific catabolic genes and enzymes involved?

What is the acute and chronic toxicity of this compound to representative aquatic and soil organisms?

Does the presence of multiple hydroxyl groups on the coumarin scaffold of this compound increase or decrease its environmental risk compared to simpler coumarins?

What is the potential for photolytic degradation of this compound in aquatic environments?

Addressing these knowledge gaps and research questions is crucial for a comprehensive understanding of the environmental impact of this compound, particularly if its use in various applications becomes more widespread.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Coumarin |

| Dihydrocoumarin |

| Melilotic acid |

| 3-(2,3-dihydroxyphenyl)propionate |

| o-coumaric acid |

| 4-hydroxycoumarin |

| 7-hydroxycoumarin |

| 3-hydroxycoumarin |

| ortho-hydroxyphenylacetic acid |

| 6,7-dihydroxycoumarin |

| ortho-hydroxyphenylacetaldehyde |

| ortho-hydroxyphenylethanol |

| ortho-hydroxyphenyllactic acid |

Q & A

Basic: What are the common synthetic routes for 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one?

The compound is typically synthesized via condensation reactions starting from substituted salicylaldehydes or acetic anhydride derivatives. Key steps include:

- Acetylation and cyclization : Reaction of hydroxy-substituted benzaldehyde derivatives with acetic anhydride under acidic conditions to form the chromenone core .